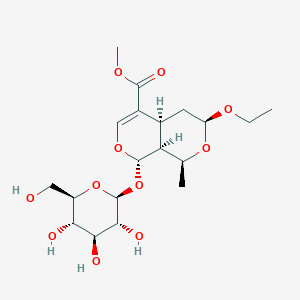
7alpha-O-Ethylmorroniside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound targets two clinically validated enzymes, making it a promising candidate for therapeutic applications.
Méthodes De Préparation
The synthesis of Compound 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Analyse Des Réactions Chimiques
Compound 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in Compound 7 can lead to the formation of a ketone or aldehyde .
Applications De Recherche Scientifique
Compound 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating hyperoxaluria and other metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity measurement
Mécanisme D'action
The mechanism of action of Compound 7 involves the inhibition of lactate dehydrogenase A and glycolate oxidase. By binding to the active sites of these enzymes, Compound 7 prevents the conversion of substrates into products, thereby reducing the levels of oxalate in the body. This dual inhibition is achieved through specific interactions with key amino acid residues in the enzyme active sites, leading to a decrease in enzyme activity and subsequent reduction in oxalate production .
Comparaison Avec Des Composés Similaires
Compound 7 can be compared with other similar compounds, such as:
Lactate dehydrogenase inhibitors: These compounds specifically target lactate dehydrogenase and are used in cancer therapy to inhibit tumor growth.
Glycolate oxidase inhibitors: These compounds specifically target glycolate oxidase and are used in the treatment of primary hyperoxaluria.
Dual inhibitors: Compounds that target multiple enzymes simultaneously, offering a broader therapeutic effect.
The uniqueness of Compound 7 lies in its ability to inhibit both lactate dehydrogenase A and glycolate oxidase, providing a more comprehensive approach to reducing oxalate levels compared to single-enzyme inhibitors .
Propriétés
Formule moléculaire |
C19H30O11 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
methyl (1S,3S,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12-,13+,14+,15-,16+,18-,19-/m0/s1 |
Clé InChI |
IRKFOLIBBQDADK-HWCWTJPSSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




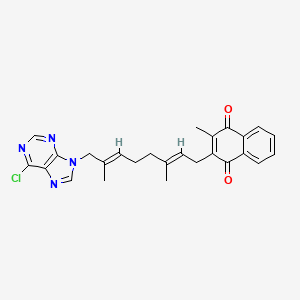
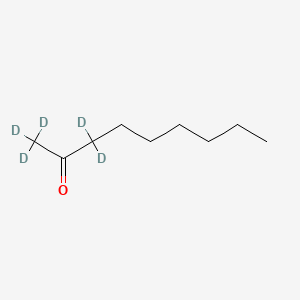

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

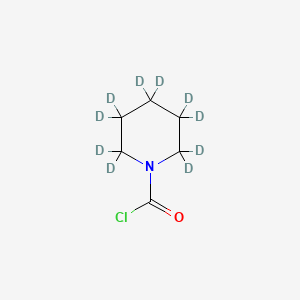
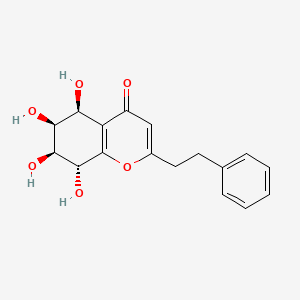
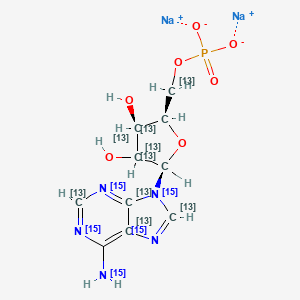

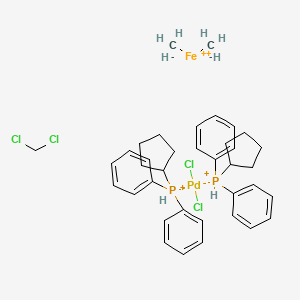
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
